N-ethyl-N-(2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)methanesulfonamide typically involves the reaction of N-ethyl-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
N-ethyl-2-methylaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
Chemistry: N-ethyl-N-(2-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
- N-methyl-N-(2-methylphenyl)methanesulfonamide
- N-ethyl-N-(4-methylphenyl)methanesulfonamide
- N-ethyl-N-(2-chlorophenyl)methanesulfonamide
Uniqueness: N-ethyl-N-(2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring. This structural feature influences its chemical reactivity and interaction with other molecules, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-11(14(3,12)13)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYOVFOFLXFJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.